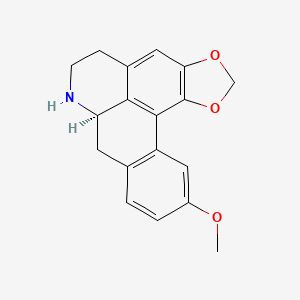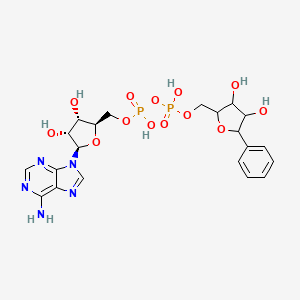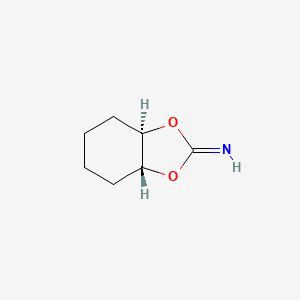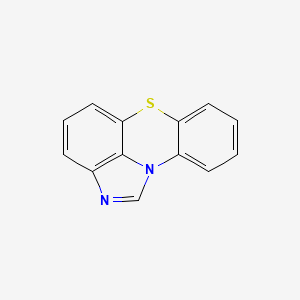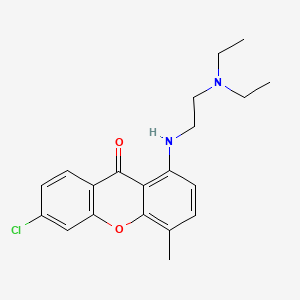![molecular formula C20H22N4O2 B1197702 6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives exhibit potential as anticancer agents. A study by Nowak et al. (2014) demonstrated the synthesis of these derivatives and their cytotoxicity against A549 and HT29 cell lines, indicating promising anticancer activities (Nowak et al., 2014).
Structural Analysis
Chumakov et al. (2006) reported on the crystal structures of similar compounds, providing insights into their molecular configurations and potential interactions with biological targets (Chumakov et al., 2006).
Anticancer and Antiproliferative Properties
Shao et al. (2014) explored compounds with a structure including 4-morpholinoquinazolin-6-yl, finding them to be potent PI3K inhibitors and anticancer agents. Their study highlighted the antiproliferative activities of these compounds against various cancer cell lines (Shao et al., 2014).
Antiviral Activities
Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating significant antiviral activities against various viruses, including influenza and severe acute respiratory syndrome corona, thus highlighting their potential in antiviral therapy (Selvam et al., 2007).
Reactivity and Synthesis
Fathalla et al. (2002) examined the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide, a related compound, providing valuable information on its chemical reactivity and potential applications in the synthesis of pharmaceuticals (Fathalla et al., 2002).
Potential in Anti-inflammatory and Antitumor Applications
Kumar et al. (2018) explored quinolone substituted quinazolinones, demonstrating their potential as anti-inflammatory and anticancer agents. These findings reveal the diverse therapeutic applications of quinazolinone derivatives (Kumar et al., 2018).
Propiedades
Nombre del producto |
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[4-(2-morpholin-4-ylethylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H22N4O2/c25-18-8-4-2-6-16(18)20-22-17-7-3-1-5-15(17)19(23-20)21-9-10-24-11-13-26-14-12-24/h1-8,25H,9-14H2,(H,21,22,23) |
Clave InChI |
XVAZSZOISVGIDR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



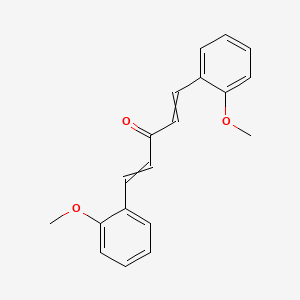

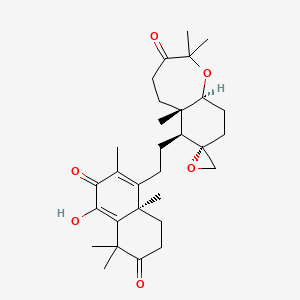
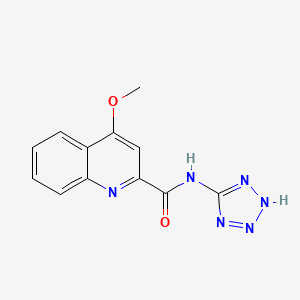
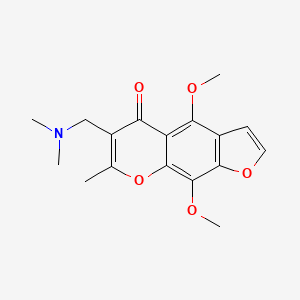
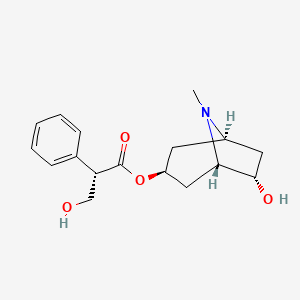
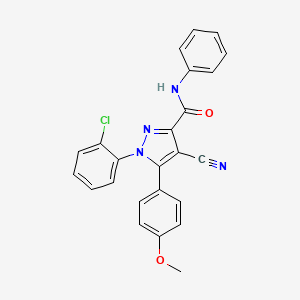
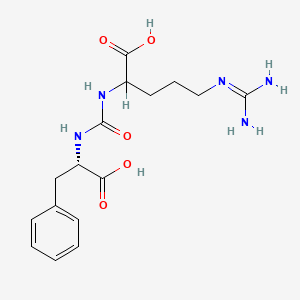
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
